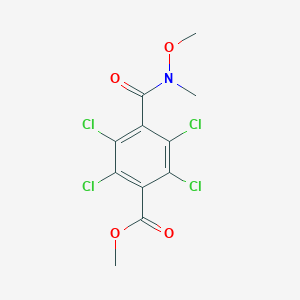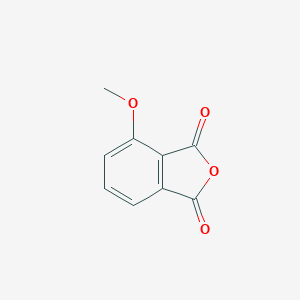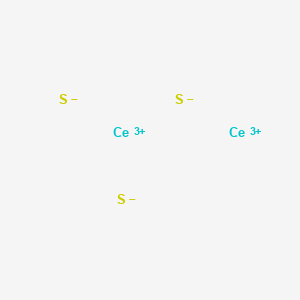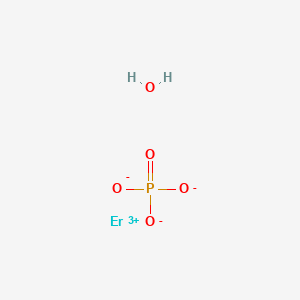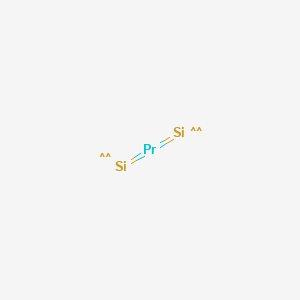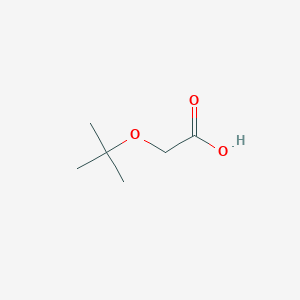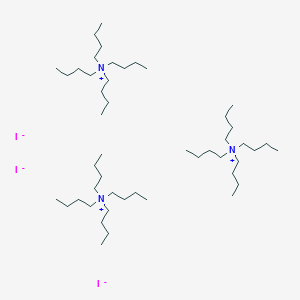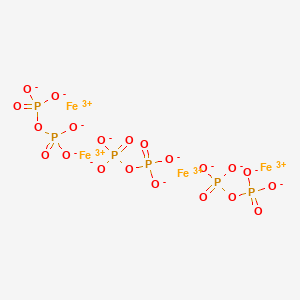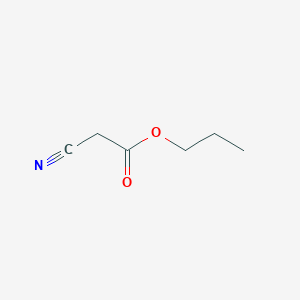
Propyl cyanoacetate
Übersicht
Beschreibung
Propyl cyanoacetate, also known as Acetic acid, 2-cyano-, propyl ester , is a chemical compound with the molecular formula C6H9NO2 . It has an average mass of 127.141 Da and a Monoisotopic mass of 127.063332 Da .
Synthesis Analysis
Propyl cyanoacetate can be synthesized through various methods. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Another method involves an Ir-catalyzed double allylic alkylation reaction in which bisnucleophilic cyanoacetate reacted successionally with electrophilic π-allyl-Ir species .
Molecular Structure Analysis
The molecular structure of Propyl cyanoacetate consists of 6 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
Propyl cyanoacetate is involved in various chemical reactions. For instance, it can undergo an Ir-catalyzed double allylic alkylation reaction, producing various pseudo-C2-symmetrical cyanoacetate derivatives . It can also react with amines to form N-cyanoacetamides .
Physical And Chemical Properties Analysis
Propyl cyanoacetate has a density of 1.0±0.1 g/cm3, a boiling point of 206.0±8.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.2±3.0 kJ/mol and a flash point of 85.4±5.2 °C . The index of refraction is 1.421 .
Wissenschaftliche Forschungsanwendungen
Cyanoacrylate Adhesives
Propyl cyanoacetate is a key component in the synthesis of cyanoacrylate adhesives, which are widely used in various fields of engineering and medicine . These adhesives are known for their high curing speed at room temperature, good adhesion to most materials, and high strength characteristics .
Medical Applications
Cyanoacrylate adhesives, which include propyl cyanoacetate, are used in different areas of medicine due to their low toxicity, biocompatibility, and fairly rapid biodegradation .
3D Prototyping
In recent years, cyanoacrylates have been applied for obtaining 3D prototyping models . This is due to their quick curing properties and ability to adhere to a wide range of materials .
Forensic Science
Cyanoacrylates are used for fingerprinting in forensic science . The adhesive fumes react with the amino acids in the fingerprint residue, making the prints visible .
Drug Carriers
Cyanoacrylates are used for creating drug carriers of prolonged action . The adhesive can be used to encapsulate the drug, allowing for a slow and controlled release .
Nanofibers and Photoresists
Cyanoacrylates are used for obtaining nanofibers and photoresists . The quick curing and adhesive properties make them suitable for these applications .
Superhydrophobic Surfaces
Cyanoacrylates are used for creating superhydrophobic surfaces . These surfaces are extremely water-repellent, making them useful in a variety of applications .
Biomimetic Adhesives in Medicine
Cyanoacrylates are used for creating biomimetic adhesives in medicine . These adhesives mimic the adhesive properties of biological materials, making them useful for medical applications .
Zukünftige Richtungen
Propyl cyanoacetate holds a key position in diverse industries due to its versatile properties and applications. It serves as a valuable building block in organic synthesis and its reactivity makes it an indispensable intermediate, contributing to the creation of various compounds used in pharmaceuticals, agrochemicals, and specialty chemicals . The ever-evolving pharmaceutical landscape demands diverse and innovative compounds, driving the adoption of propyl cyanoacetate as a critical building block .
Eigenschaften
IUPAC Name |
propyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-5-9-6(8)3-4-7/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFIMXLLXGTDME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073400 | |
| Record name | Acetic acid, cyano-, propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl cyanoacetate | |
CAS RN |
14447-15-5 | |
| Record name | Propyl cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14447-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl cyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014447155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, cyano-, propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

